molecular formula C10H20O2 B3052674 2-Hexyl-4-methyl-1,3-dioxolane CAS No. 4351-10-4

2-Hexyl-4-methyl-1,3-dioxolane

Cat. No.: B3052674
CAS No.: 4351-10-4
M. Wt: 172.26 g/mol
InChI Key: GFNFPBSXMBRHRU-UHFFFAOYSA-N
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Description

2-Hexyl-4-methyl-1,3-dioxolane is an organic compound with the molecular formula C10H20O2 It belongs to the class of dioxolanes, which are cyclic acetals formed by the reaction of aldehydes or ketones with diols

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hexyl-4-methyl-1,3-dioxolane can be synthesized through the acetalization of heptanal with ethylene glycol in the presence of an acid catalyst. The reaction typically involves the following steps:

    Reactants: Heptanal and ethylene glycol.

    Catalyst: Acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

    Reaction Conditions: The reaction is carried out under reflux conditions to facilitate the formation of the dioxolane ring.

    Product Isolation: The product is isolated by distillation or extraction methods.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of heterogeneous catalysts, such as iron-modified zeolites, can enhance the efficiency of the acetalization process .

Chemical Reactions Analysis

Types of Reactions

2-Hexyl-4-methyl-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the dioxolane ring into diols or other reduced forms.

    Substitution: The compound can undergo substitution reactions where one of the substituents on the dioxolane ring is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions may involve nucleophiles like halides or other functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce diols.

Scientific Research Applications

2-Hexyl-4-methyl-1,3-dioxolane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hexyl-4-methyl-1,3-dioxolane involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The dioxolane ring structure allows it to participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-Hexyl-1,3-dioxolane: Similar in structure but lacks the methyl group at the 4-position.

    2-Methyl-1,3-dioxolane: Contains a methyl group but lacks the hexyl chain.

    1,3-Dioxolane: The parent compound without any substituents.

Uniqueness

2-Hexyl-4-methyl-1,3-dioxolane is unique due to the presence of both a hexyl chain and a methyl group, which confer specific physical and chemical properties.

Properties

IUPAC Name

2-hexyl-4-methyl-1,3-dioxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-3-4-5-6-7-10-11-8-9(2)12-10/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFNFPBSXMBRHRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1OCC(O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60863370
Record name 2-Hexyl-4-methyl-1,3-dioxolane
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Molecular Weight

172.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear, colourless liquid; Green, fatty aroma
Record name Heptanal propyleneglycol acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1717/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Insoluble in water; soluble in organic solvents, Soluble (in ethanol)
Record name Heptanal propyleneglycol acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1717/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.889-0.895
Record name Heptanal propyleneglycol acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1717/
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CAS No.

4351-10-4
Record name 2-Hexyl-4-methyl-1,3-dioxolane
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Record name Heptanal propyleneglycol acetal
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Record name Heptanal, cyclic propylene acetal
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Record name Heptanal, cyclic propylene acetal
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Record name 1,3-Dioxolane, 2-hexyl-4-methyl-
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Record name 2-Hexyl-4-methyl-1,3-dioxolane
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Record name 2-hexyl-4-methyl-1,3-dioxolane
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Record name HEPTANAL PROPYLENEGLYCOL ACETAL
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Record name Heptanal propyleneglycol acetal
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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